3-[(oxolan-2-yl)methyl]-1-[2-(propane-1-sulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]urea
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Overview
Description
3-[(oxolan-2-yl)methyl]-1-[2-(propane-1-sulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]urea is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an oxolane ring, a tetrahydroisoquinoline moiety, and a urea linkage, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(oxolan-2-yl)methyl]-1-[2-(propane-1-sulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]urea typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the oxolane ring: This can be achieved through the cyclization of a suitable diol or by using a ring-closing metathesis reaction.
Introduction of the tetrahydroisoquinoline moiety: This step often involves the reduction of an isoquinoline derivative, followed by functionalization to introduce the sulfonyl group.
Coupling with urea: The final step involves the reaction of the intermediate with an isocyanate or a urea derivative under controlled conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced catalysts, and automated purification systems to streamline the process.
Chemical Reactions Analysis
Types of Reactions
3-[(oxolan-2-yl)methyl]-1-[2-(propane-1-sulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]urea can undergo various chemical reactions, including:
Oxidation: The oxolane ring can be oxidized to form a lactone.
Reduction: The sulfonyl group can be reduced to a thiol or a sulfide.
Substitution: The urea linkage can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of lactones or carboxylic acids.
Reduction: Formation of thiols or sulfides.
Substitution: Formation of substituted urea derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 3-[(oxolan-2-yl)methyl]-1-[2-(propane-1-sulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]urea involves its interaction with specific molecular targets. The compound may act by:
Binding to enzymes: Inhibiting their activity by mimicking the natural substrate or by binding to the active site.
Interacting with receptors: Modulating receptor activity by acting as an agonist or antagonist.
Affecting signaling pathways: Influencing cellular signaling pathways that regulate various biological processes.
Comparison with Similar Compounds
Similar Compounds
3-[(oxolan-2-yl)methyl]-1-[2-(methylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]urea: Similar structure but with a methylsulfonyl group instead of a propane-1-sulfonyl group.
3-[(oxolan-2-yl)methyl]-1-[2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]urea: Similar structure but with an ethylsulfonyl group.
Uniqueness
The uniqueness of 3-[(oxolan-2-yl)methyl]-1-[2-(propane-1-sulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]urea lies in its specific combination of functional groups, which may confer unique biological activities and chemical reactivity compared to its analogs.
Properties
IUPAC Name |
1-(oxolan-2-ylmethyl)-3-(2-propylsulfonyl-3,4-dihydro-1H-isoquinolin-7-yl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O4S/c1-2-10-26(23,24)21-8-7-14-5-6-16(11-15(14)13-21)20-18(22)19-12-17-4-3-9-25-17/h5-6,11,17H,2-4,7-10,12-13H2,1H3,(H2,19,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNCNIZFBVNCQJE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)NCC3CCCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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